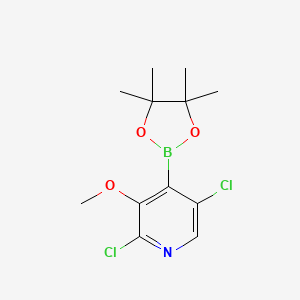
1-(4-氯苄基)吡咯烷-3-羧酸
描述
1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现与开发
吡咯烷环是“1-(4-氯苄基)吡咯烷-3-羧酸”的核心结构,在药物化学中被广泛用于创建治疗人类疾病的化合物。 其饱和性质允许由于sp³杂化而有效探索药效团空间,有助于分子的立体化学并增加三维覆盖范围 。该化合物可用于设计具有靶标选择性的新分子,可能导致新疗法的开发。
不对称有机催化
在不对称合成领域,吡咯烷基有机催化剂对于构建具有高对映选择性的复杂分子结构至关重要 。“1-(4-氯苄基)吡咯烷-3-羧酸”可以作为合成此类有机催化剂的构建模块,这些催化剂有助于促进各种不对称化学反应。
生物活性分析
立体化学在候选药物的生物活性中起着重要作用。 “1-(4-氯苄基)吡咯烷-3-羧酸”的不同立体异构体和取代基的空间取向由于与对映选择性蛋白的结合模式不同,可导致不同的生物学特征 。该领域的研宄可以提供对化合物结构-活性关系 (SAR) 的见解。
药效团探索
吡咯烷环的非平面性,如在“1-(4-氯苄基)吡咯烷-3-羧酸”中发现的那样,有助于假旋转,这是一种可能影响药物分子与生物靶标相互作用的现象 。这种特性可以用来探索和优化药效团以进行更好的药物设计。
ADME/毒性优化
在药物分子中引入“1-(4-氯苄基)吡咯烷-3-羧酸”之类的杂原子片段是一种战略选择,可以修改物理化学参数并实现候选药物的最佳ADME/毒性结果 。该领域的研宄侧重于提高药物的吸收、分布、代谢、排泄和毒性特征。
合成方法
“1-(4-氯苄基)吡咯烷-3-羧酸”可以通过各种策略合成,包括从不同的环状或非环状前体进行环构建或对预先形成的吡咯烷环进行官能化 。这些方法对于创建用于药物化学进一步应用的多种化合物至关重要。
催化配体设计
吡咯烷衍生物是用于催化的配体中的关键结构基序。 “1-(4-氯苄基)吡咯烷-3-羧酸”可用于设计新的配体,这些配体可以有效地催化有机合成中的转化 .
在各个行业的检测和分析
羧酸,例如“1-(4-氯苄基)吡咯烷-3-羧酸”,在医药、化妆品和食品添加剂中物质的检测和分析中具有应用。 已经开发出不同的检测方法,这对质量控制和监管合规至关重要 .
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which suggests that “1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid” could also interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization , which might influence their interaction with targets.
Biochemical Pathways
Without specific information on the targets of “1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid”, it’s challenging to determine the exact biochemical pathways it might affect. Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
生化分析
Biochemical Properties
1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The interaction between 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction. Additionally, this compound may bind to receptors on the surface of cells, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain contexts. Furthermore, 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within cells .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid can activate or inhibit signal transduction pathways by binding to cell surface receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy or toxicity significantly changes at specific dosage levels .
Metabolic Pathways
1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid within tissues can also affect its overall efficacy and toxicity.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHVNQHBVQJPNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)
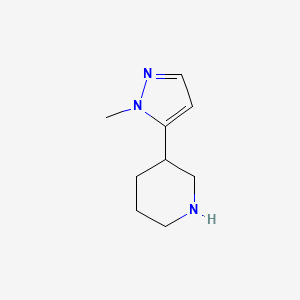
![2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1453243.png)
![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B1453245.png)
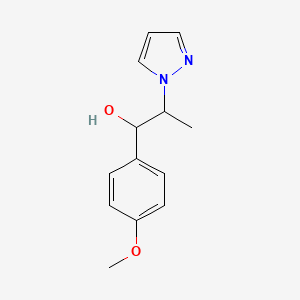


![1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1453252.png)
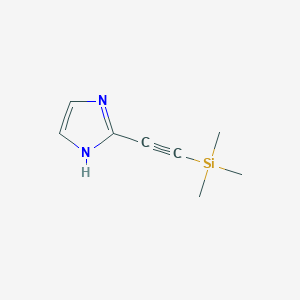

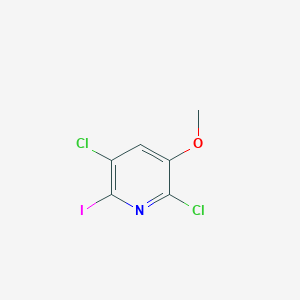
![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1453260.png)
